4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid
Description
This compound is a thiazolidinone derivative featuring a (Z)-configured benzylidene group at the 5-position of the thiazole ring and a 2,3-dichlorophenylamino substituent at the 2-position. Its molecular formula is C₁₇H₁₀Cl₂N₂O₃S, with a molar mass of 393.25 g/mol (inferred from analogs in ). The 2,3-dichlorophenyl group contributes to lipophilicity, which may influence membrane permeability and target binding .
Properties
Molecular Formula |
C17H10Cl2N2O3S |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
4-[(Z)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-11-2-1-3-12(14(11)19)20-17-21-15(22)13(25-17)8-9-4-6-10(7-5-9)16(23)24/h1-8H,(H,23,24)(H,20,21,22)/b13-8- |
InChI Key |
TVNNMSRUDKWVKN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the thiazole derivative and benzaldehyde.
Final Acidification: The final step involves acidification to yield the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole and benzene derivatives
Scientific Research Applications
Potential Applications
Methyl 4-(Z)-{2-(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate and similar compounds have potential applications in diverse scientific fields [1, 6]:
- Medicinal Chemistry The compound can be derivatized to enhance its biological activity or alter its properties for specific applications.
- Antimicrobial Research Some compounds sharing structural similarities with methyl 4-(Z)-{2-(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate, such as 2-Amino-4-(dichlorophenyl)thiazole, exhibit antimicrobial activity.
- Antidiabetic Research Thiazolidinediones, which contain a thiazole ring with carbonyls, are structurally similar compounds with antidiabetic properties.
- Anticancer Research Benzothiazole derivatives, another class of heterocyclic compounds, have shown anticancer activity.
- Anti-HIV Activity: Some derivatives of thiazoles have been investigated for anti-HIV activity .
Interaction Studies
Interaction studies are performed to understand the compound’s mechanism of action, which helps to elucidate its biological relevance and therapeutic potential.
Structural Comparison
Several compounds share structural similarities with methyl 4-(Z)-{2-(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes involved in microbial growth and inflammation.
Pathway Modulation: It affects signaling pathways that regulate cell proliferation and apoptosis.
Molecular Targets: Targets include enzymes like cyclooxygenase and proteins involved in cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Pharmacological and Physicochemical Comparisons
- Receptor Specificity : The fluorobenzylidene analog () exhibits strong GPR35 agonism, while the dichlorophenyl variant may target similar pathways but with unconfirmed potency .
- Antimicrobial Activity: Thiazolidinones with nitro or chloro substituents (e.g., ) show anti-Toxoplasma gondii activity (IC₅₀ ~5–20 µM), suggesting the dichlorophenyl group could enhance parasiticidal effects .
Biological Activity
The compound 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thiazole ring, a dichlorophenyl moiety, and a benzoic acid component, making it a candidate for various biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial properties and potential as an anticancer agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiazole ring which is known for its biological significance.
- A dichlorophenyl group that may enhance the compound's activity through electronic effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Antibacterial Studies : The compound has shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an effective antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Salmonella typhi | 8.0 | Moderate |
| Bacillus subtilis | 12.0 | Strong |
Anticancer Potential
The thiazole derivatives have been extensively studied for their anticancer properties. The presence of the dichlorophenyl moiety is believed to enhance the cytotoxic effects against cancer cells. Preliminary data suggest that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.
Enzyme Inhibition
Research indicates that compounds containing thiazole rings can act as effective inhibitors of certain enzymes. For instance, studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and gastric ulcers, respectively .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | IC50 = 5.6 µM |
| Urease | IC50 = 2.14 µM |
Case Studies
- Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies indicate a strong affinity for binding sites on bacterial proteins, suggesting a mechanism for its antibacterial activity.
- In Vivo Studies : Although most findings are from in vitro assays, some in vivo studies have begun to evaluate the therapeutic efficacy of similar thiazole derivatives in animal models. Results indicate promising outcomes in reducing tumor sizes and bacterial loads .
Q & A
Q. What are the optimal synthetic routes for 4-[(Z)-...]benzoic acid, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid and aromatic aldehydes under reflux in DMF/acetic acid (3:1 v/v) with sodium acetate as a base. For example, refluxing at 110°C for 2–4 hours followed by recrystallization in DMF-ethanol yields the thiazolidinone core . Optimizing stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde) and using anhydrous conditions can enhance purity (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and the Z-configuration methylidene proton (δ ~8.3 ppm, singlet) .
- FT-IR : Confirm the C=O stretch of the thiazolidinone ring (1680–1700 cm⁻¹) and benzoic acid O-H (2500–3300 cm⁻¹) .
- X-ray crystallography : Resolves the Z-configuration via dihedral angles between the thiazole and benzoic acid planes .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodological Answer : Use DMSO as a primary solvent (≤1% v/v) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents like Tween-80 (0.1%) or β-cyclodextrin (5 mM) to enhance dispersion without precipitation . Confirm stability via HPLC over 24 hours .
Q. What are the key steps for validating synthetic intermediates using chromatographic methods?
- Methodological Answer :
Q. How is the purity of the final compound assessed, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity ≥95% is required for in vitro assays. Combine:
- Elemental analysis (C, H, N within ±0.4% of theoretical values).
- LC-MS : Detect impurities (<1%) via full-scan MS in positive ion mode .
Advanced Research Questions
Q. What computational strategies predict the compound’s electronic structure and interactions with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap <3 eV suggests reactivity) .
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Validate poses with MD simulations (10 ns trajectory, RMSD <2 Å) .
Q. How does the Z-configuration influence bioactivity, and what experimental evidence supports stereochemical stability?
- Methodological Answer : The Z-configuration maximizes π-π stacking with hydrophobic enzyme pockets. Stability is confirmed via:
- NOESY NMR : Cross-peaks between the thiazole H and benzoic acid protons.
- Circular Dichroism : No racemization after 72 hours in PBS (pH 7.4) .
Q. What strategies resolve contradictions in reported IC50 values across enzyme inhibition studies?
- Methodological Answer :
- Assay standardization : Use identical substrate concentrations (e.g., 10 µM ATP for kinase assays) and control for DMSO solvent effects.
- Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinases). Reconcile discrepancies via meta-analysis of >3 independent studies .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer :
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- Plasma half-life : Aim for t1/2 >4 hours (rodent models) via IV administration.
- Oral bioavailability : Use PEG-400 as a vehicle for gavage studies; target >20% bioavailability .
- Tissue distribution : Quantify brain penetration via LC-MS/MS (logBB >−1 indicates CNS accessibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
